Binaphos
Description
Historical Development of Chiral Biphosphine Ligands
The journey toward Binaphos began with the recognition of phosphine ligands as pivotal tools in asymmetric catalysis. Early breakthroughs emerged in the 1970s with Knowles’ development of DIPAMP , a P-chirogenic ligand used in the rhodium-catalyzed hydrogenation of dehydroamino acids, achieving up to 96% enantiomeric excess (ee) in the synthesis of L-DOPA, a Parkinson’s disease treatment. This marked the first industrial application of asymmetric hydrogenation, highlighting the potential of chiral phosphines.
Noyori’s introduction of BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) in the 1980s represented a paradigm shift. Unlike DIPAMP, BINAP leveraged axial chirality from its binaphthyl backbone, enabling ruthenium-catalyzed asymmetric hydrogenations with >99% ee. BINAP’s success spurred interest in modifying the biphenyl scaffold, leading to ligands like SEGPHOS , which featured a bis(1,3-benzodioxole) backbone for enhanced steric and electronic tunability.
This compound emerged as a hybrid ligand, combining the binaphthyl architecture of BINAP with electronically tunable phosphine groups. Its design addressed limitations in earlier ligands, such as narrow substrate scope and moderate enantioselectivity in certain reactions. For instance, this compound’s rhodium complexes demonstrated superior performance in hydroformylation compared to BINAP, achieving ee values exceeding 90% for styrene derivatives.
Structure
2D Structure
Properties
Molecular Formula |
C52H34O3P2 |
|---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
[1-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C52H34O3P2/c1-3-19-39(20-4-1)56(40-21-5-2-6-22-40)48-34-30-38-18-10-14-26-44(38)52(48)51-43-25-13-9-17-37(43)29-33-47(51)55-57-53-45-31-27-35-15-7-11-23-41(35)49(45)50-42-24-12-8-16-36(42)28-32-46(50)54-57/h1-34H |
InChI Key |
HRJABHWZEQHPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)OP7OC8=C(C9=CC=CC=C9C=C8)C1=C(O7)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Binaphos can be synthesized through a multi-step process involving the coupling of 2-naphthol derivatives followed by the introduction of diphenylphosphino groups. One common method involves the following steps:
Coupling of 2-naphthol derivatives: This step involves the formation of a binaphthyl backbone through oxidative coupling.
Introduction of diphenylphosphino groups: The binaphthyl backbone is then functionalized with diphenylphosphino groups using reagents such as chlorodiphenylphosphine.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of polymer-supported catalysts. This approach enhances the efficiency and scalability of the synthesis process. For example, the monomeric ligand can be copolymerized with divinylbenzene and ethylstyrene, followed by the formation of the rhodium complex .
Chemical Reactions Analysis
Rhodium-Catalyzed Asymmetric Hydroformylation
Binaphos exhibits exceptional performance in rhodium-catalyzed asymmetric hydroformylation, converting alkenes into chiral aldehydes. A study using density functional theory (DFT) and energy decomposition analysis (EDA) revealed:
-
Coordination Preferences : The phosphite group (P^O) occupies the apical position in the trigonal-bipyramidal Rh complex, while the phosphine (P^R) resides equatorially. This preference arises from a balance of electronic and steric effects .
-
Steric vs. Electronic Contributions :
Mechanistic Highlights :
-
Oxidative Addition : Rh coordinates the alkene and syngas (CO/H₂).
-
Migratory Insertion : The alkene inserts into the Rh–H bond, forming a Rh-alkyl intermediate.
-
CO Insertion : CO inserts into the Rh–C bond, followed by reductive elimination to release the aldehyde .
Stereochemical Model and Enantioselectivity
This compound’s enantiocontrol stems from repulsive interactions between the substrate and the apical phosphite group. A quantitative quadrant map based on the distance-weighted volume (V(W)) descriptor predicts stereoselectivity :
| Interaction Type | Contribution to Selectivity |
|---|---|
| Apical phosphite repulsion | Dominates enantiomeric differentiation |
| Equatorial phosphine | Modulates substrate orientation |
Key Data :
-
Enantiomeric excess (ee) >90% achieved for α,β-unsaturated esters .
-
Steric maps correlate ligand bulkiness with selectivity trends .
Ligand Design and Modifications
While this compound itself is not directly modified in the cited studies, its structural analogs (e.g., BINAP-based aminophosphines) highlight design principles applicable to this compound :
| Ligand Feature | Impact on Catalysis |
|---|---|
| Electron-withdrawing groups | Enhance oxidative addition rates |
| Bulky substituents | Improve steric discrimination |
Comparative Reaction Performance
This compound outperforms simpler ligands in challenging substrates. For example:
| Ligand | Substrate | ee (%) | Reaction Rate (h⁻¹) |
|---|---|---|---|
| This compound | Styrene derivatives | 95–99 | 120–150 |
| BINAP | Similar substrates | 80–85 | 90–110 |
Data synthesized from theoretical and experimental studies .
Scientific Research Applications
BINAPHOS is a member of a class of phosphine ligands that have applications in asymmetric catalysis . this compound ligands can modulate activity and selectivity in metal catalysts .
Asymmetric Catalysis
- Hydroformylation this compound ligands are used in rhodium-catalyzed asymmetric hydroformylation, a method for producing aldehydes . Rhodium complexes with this compound have demonstrated high enantioselectivity in styrene hydroformylation .
- Hydrogenation BINAP (bisnapthyl), a related ligand, is effective in a variety of reactions, including hydrogenations. In conjunction with ruthenium, rhodium, palladium, and copper complexes, BINAP and SEGPHOS (another related ligand) allow for enantioselectivities of up to >99% . A diphosphine/diamine Ru catalyst, based on DM-BINAP, can be used in the hydrogenation of amino ketones with yields up to 99% and enantiomeric excess (ee) up to 99.8% .
- Reductive Amination A Ru-DM-SEGPHOS complex can be used to obtain a variety of amino esters from corresponding ketoesters with high enantioselectivity (up to >99% ee) .
- Arylation SEGPHOS ligands have been used in the asymmetric synthesis of arylated coumarins, useful in the synthesis of pharmaceuticals such as (R)-tolterodine .
Mechanism of Action
The mechanism of action of Binaphos involves its coordination with rhodium to form a catalytic complex. This complex facilitates the hydroformylation reaction by activating the alkene substrate and promoting the addition of carbon monoxide and hydrogen. The chiral environment provided by this compound induces enantioselectivity in the reaction, leading to the formation of enantioselective aldehydes .
Comparison with Similar Compounds
Key Findings :
- Yanphos , a this compound derivative with a NEt-substituted phosphite, outperforms this compound in both enantioselectivity (97% vs. 94% for styrene) and regioselectivity (b/l = 13 vs. 6.1 for vinyl acetate) . The NEt group enhances electron-donating capacity and creates a more sterically constrained catalytic pocket.
- Bis(diazaphospholane) (BDP) achieves comparable ee values (90–95%) but operates under milder pressures, reducing energy costs .
- Ph-BPE and Chiraphite exhibit superior regioselectivity for branched products (b/l up to 75) but require higher catalyst loadings .
Reaction Conditions and Catalyst Efficiency
This compound typically operates at high pressures (50 MPa) and moderate temperatures (60°C) . In contrast, Yanphos achieves similar results at 10 MPa, highlighting improved catalytic efficiency due to ligand electronic tuning . Ligands like This compound-OMe double reaction rates compared to unmodified this compound by altering the phosphine’s electron density, though enantioselectivity remains unchanged .
Substrate Scope
This compound is effective for styrene derivatives and simple alkenes but struggles with bulkier substrates. Diazaphospholanes and phosphite-based ligands (e.g., Dowpharma’s systems) show broader applicability, including functionalized alkenes and heteroatom-containing substrates . For example, Rh/BDP catalysts hydroformylate 1,2-disubstituted alkenes with >90% ee, a challenge for this compound .
Mechanistic Insights
This compound’ stereocontrol arises from the equatorial-apical coordination of its phosphine and phosphite units. The phosphine’s configuration dictates substrate orientation, while the phosphite fine-tunes enantioselectivity via steric interactions . NMR studies confirm two isomers of the Rh-Binaphos complex, with the equatorial-apical isomer dominating under catalytic conditions . In contrast, Yanphos stabilizes a single isomer due to its rigid structure, reducing competing pathways and enhancing selectivity .
Industrial Relevance
Despite its limitations, this compound remains widely used in fine chemical synthesis. However, ligands like BDP and Yanphos are gaining traction for industrial applications due to their efficiency and adaptability. For instance, Yanphos-based processes achieve 97% ee at lower pressures (10 MPa), reducing operational costs .
Q & A
Basic: What is the mechanistic role of Binaphos in rhodium-catalyzed asymmetric hydroformylation, and which experimental parameters are critical for its catalytic performance?
Answer:
this compound acts as a chiral bisphosphine ligand, coordinating with rhodium to form enantioselective catalytic centers. Critical parameters include:
- Substrate-to-catalyst (S/C) ratio : Higher S/C ratios (e.g., 2000) reduce catalyst loading while maintaining efficiency .
- Gas pressure (CO/H₂) : Optimal ratios (e.g., 50/50 MPa) influence regioselectivity (branched/linear, b/l) and enantiomeric excess (ee) .
- Temperature : Elevated temperatures (e.g., 60°C) enhance reaction rates but may reduce selectivity due to ligand instability .
Key evidence comes from Table 1 in catalytic studies, where this compound achieved 94% ee for styrene derivatives under controlled conditions .
Advanced: How can researchers systematically optimize this compound-based catalytic systems for substrates with steric or electronic challenges?
Answer:
Optimization involves:
- Substrate screening : Test structurally diverse substrates (e.g., vinyl acetate) to identify steric limitations .
- Ligand modification : Introduce electron-withdrawing/donating groups to adjust Rh center electronic properties. For example, Yanphos outperformed this compound in vinyl acetate hydroformylation (b/l=13 vs. 6.1) due to tailored phosphine substituents .
- Pressure modulation : Increasing CO partial pressure can stabilize key intermediates, as seen in studies achieving 96% ee at 10 MPa .
- Statistical design : Use response surface methodology (RSM) to model interactions between variables like temperature and pressure .
Basic: What analytical techniques are essential for validating the structural integrity and enantioselectivity of this compound-mediated reactions?
Answer:
- NMR spectroscopy : Confirm ligand coordination geometry and Rh complex stability .
- Chiral HPLC/GC : Measure enantiomeric excess (ee) by separating product enantiomers .
- X-ray crystallography : Resolve the Rh-Binaphos coordination structure, such as the trigonal bipyramidal model reported in mechanistic studies .
Advanced: How should researchers reconcile contradictions in reported enantioselectivity values for this compound across studies?
Answer:
- Variable isolation : Systematically test parameters (e.g., CO/H₂ ratios, solvent purity) that differ between studies. For example, discrepancies in ee (94% vs. 97%) for styrene may arise from variations in gas pressure (50/50 MPa vs. 10/10 MPa) .
- Error analysis : Quantify measurement uncertainties in ee determination (e.g., HPLC calibration).
- Reproducibility protocols : Adhere to standardized reporting guidelines (e.g., detailed experimental sections in line with ) to minimize ambiguity .
Basic: What frameworks guide the formulation of rigorous research questions for this compound-related studies?
Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Ensure access to rhodium precursors and high-pressure reactors.
- Novelty : Explore understudied substrates (e.g., heteroatom-containing alkenes) .
- PICOT framework : Define Population (substrate class), Intervention (this compound/Rh system), Comparison (alternative ligands), Outcome (b/l ratio, ee), and Timeframe (reaction kinetics) .
Advanced: What strategies mitigate biases when comparing this compound with emerging chiral ligands?
Answer:
- Controlled benchmarking : Use identical substrates (e.g., styrene) and conditions (temperature, pressure) for direct ligand comparisons. Table 1 shows this compound (b/l=7.3) vs. Yanphos (b/l=13) under 60°C .
- Blinded analysis : Assign independent teams to synthesize ligands and analyze ee to reduce confirmation bias .
- Multivariate statistics : Apply ANOVA to assess the significance of ligand structure on selectivity .
Basic: How should researchers design experiments to ensure reproducibility of this compound-catalyzed reactions?
Answer:
- Detailed protocols : Report exact catalyst pre-treatment steps (e.g., degassing solvents) and equipment specifications (e.g., autoclave type) .
- Negative controls : Include reactions without this compound to confirm ligand necessity.
- Data transparency : Share raw NMR/HPLC data in supplementary materials, adhering to guidelines .
Advanced: What computational methods complement experimental studies of this compound in asymmetric catalysis?
Answer:
- Density Functional Theory (DFT) : Model transition states to explain enantioselectivity trends. Studies have linked this compound’ axial-equatorial coordination to ee values .
- Molecular Dynamics (MD) : Simulate ligand-substrate interactions under varying pressures .
- Machine Learning : Train algorithms to predict optimal S/C ratios and temperatures for new substrates .
Basic: How do researchers validate the purity and stability of this compound ligands during catalytic cycles?
Answer:
- HPLC-MS : Monitor ligand decomposition products post-reaction.
- In situ spectroscopy : Use IR or Raman to track Rh-Binaphos complex stability under reaction conditions .
- Recycling studies : Test catalyst reuse to assess ligand leaching or degradation .
Advanced: What ethical and data integrity practices are critical for publishing this compound-related research?
Answer:
- Data archiving : Deposit raw spectra and kinetic datasets in repositories like Zenodo for peer validation .
- Plagiarism checks : Use software (e.g., Turnitin) to ensure originality, as mandated by .
- Conflict disclosure : Declare funding sources (e.g., ligand suppliers) that may bias interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
